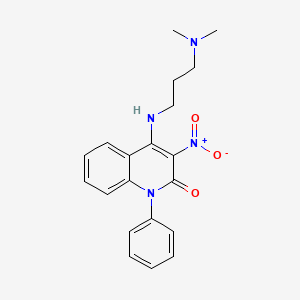

4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Description

The compound 4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a quinolin-2-one derivative characterized by three key substituents:

- 1-Phenyl group: Enhances aromatic interactions and lipophilicity.

- 3-Nitro group: An electron-withdrawing moiety that may influence reactivity and bioactivity.

Properties

IUPAC Name |

4-[3-(dimethylamino)propylamino]-3-nitro-1-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-22(2)14-8-13-21-18-16-11-6-7-12-17(16)23(15-9-4-3-5-10-15)20(25)19(18)24(26)27/h3-7,9-12,21H,8,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYUUBDLKMOTMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the nitration of 1-phenylquinolin-2(1H)-one to introduce the nitro group at the 3-position. This is followed by the introduction of the 3-(dimethylamino)propyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-((3-(dimethylamino)propyl)amino)-3-amino-1-phenylquinolin-2(1H)-one, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Position 1 Substituents

- 1-Phenyl vs. 1-Phenyl derivatives often exhibit enhanced biological activity due to improved membrane penetration.

Position 3 Substituents

- 3-Nitro vs. 3-Hydroxyethyl/3-Acetyl: The nitro group (electron-withdrawing) contrasts with electron-donating groups like hydroxyethyl (e.g., 4-hydroxy-3-(1-hydroxyethyl)-1-phenylquinolin-2(1H)-one in ) . Nitro substituents may confer oxidative reactivity or antimicrobial properties, as seen in analogs like 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one () .

Position 4 Substituents

- 4-((3-Dimethylamino)propyl)amino vs. Tertiary amines in this position are often associated with improved pharmacokinetics.

Antimicrobial Activity

- 4-Hydroxyquinolin-2(1H)-ones with electron-withdrawing groups (e.g., 3-[(2-aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one in ) show antimicrobial activity, suggesting the nitro group in the target compound may confer similar effects .

Solubility and Stability

- The dimethylaminopropylamino chain likely improves aqueous solubility compared to hydroxylated analogs (e.g., 4-hydroxy-3-(1-hydroxyethyl)-1-phenylquinolin-2(1H)-one, ) .

Data Table: Key Comparisons

Biological Activity

The compound 4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antibacterial, antimalarial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a quinoline backbone with a nitro group and a dimethylamino propyl chain, which may contribute to its biological activity through various interactions with biological targets.

Antibacterial Activity

Recent studies have shown that quinoline derivatives exhibit significant antibacterial properties. For instance, a related compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural modifications in quinoline derivatives enhance their binding affinity to bacterial enzymes, which is crucial for their antibacterial efficacy .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 5a | S. aureus | High |

| 5b | E. coli | Moderate |

| 5c | B. subtilis | High |

| 5d | MRSA | Moderate |

The compound's lipophilicity, indicated by LogP values around 2.26 to 2.32, correlates with its antibacterial potency; higher lipophilicity generally enhances membrane permeability and bioavailability .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain analogs can inhibit the growth of cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest. A study indicated that quinoline compounds could target specific pathways involved in cancer cell proliferation .

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.

- DNA Intercalation : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Study 1: Antibacterial Evaluation

A comprehensive evaluation was conducted on various synthesized quinoline derivatives, including our target compound. The results indicated that modifications at the amino substituent position significantly enhanced antibacterial activity against gram-positive bacteria compared to gram-negative strains .

Study 2: Anticancer Screening

In a recent screening of quinoline derivatives against several cancer cell lines (e.g., CCRF-CEM), it was found that certain structural modifications led to enhanced cytotoxicity. The most potent compound exhibited an IC50 value of 700 nM against the leukemia cell line, indicating strong potential for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.